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Compound of Interest

Compound Name: Benzene, propoxy-

Cat. No.: B152792 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for phenyl propyl

ether, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. Detailed experimental protocols and a structural elucidation workflow are also

presented to assist researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for phenyl propyl ether.

Table 1: ¹H NMR Spectroscopic Data for Phenyl Propyl Ether

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.32 - 7.22 m 2H Ar-H (meta)

6.97 - 6.87 m 3H Ar-H (ortho, para)

3.92 t 2H -O-CH₂-

1.85 - 1.75 m 2H -CH₂-CH₃

1.04 t 3H -CH₃

Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm). Data sourced from publicly available spectral

databases.
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Table 2: ¹³C NMR Spectroscopic Data for Phenyl Propyl Ether

Chemical Shift (δ) ppm Assignment

159.2 Ar-C (ipso, C-O)

129.5 Ar-C (meta)

120.7 Ar-C (para)

114.6 Ar-C (ortho)

69.7 -O-CH₂-

22.7 -CH₂-CH₃

10.6 -CH₃

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

Table 3: IR Spectroscopic Data for Phenyl Propyl Ether

Wavenumber (cm⁻¹) Intensity Assignment

3060 - 3030 m C-H stretch (aromatic)

2965 - 2870 s C-H stretch (aliphatic)

1600, 1495 s C=C stretch (aromatic ring)

1245 s C-O-C stretch (asymmetric)

1040 s C-O-C stretch (symmetric)

s = strong, m = medium. Data represents typical values and may vary slightly based on

experimental conditions.[1]

Table 4: Mass Spectrometry Data for Phenyl Propyl Ether
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m/z Relative Intensity (%) Assignment

136 100 [M]⁺ (Molecular Ion)

94 85 [C₆H₅O]⁺

77 30 [C₆H₅]⁺

43 40 [C₃H₇]⁺

Ionization Method: Electron Ionization (EI). Data sourced from publicly available spectral

databases.[2]

Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data

presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of phenyl propyl ether is dissolved in 0.6-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] A small

amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).[3]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[4]

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters

include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to obtain a

spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-220

ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a

larger number of scans and a longer acquisition time are required compared to ¹H NMR.[5]

2.2 Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like phenyl propyl ether, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400

cm⁻¹). A background spectrum of the clean salt plates is first acquired and automatically

subtracted from the sample spectrum.[6]

2.3 Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or, more commonly, through a gas chromatography (GC) system for separation prior

to analysis.[7]

Ionization: Electron Ionization (EI) is a common method for volatile compounds like phenyl

propyl ether. In EI, the sample molecules are bombarded with a high-energy electron beam,

causing ionization and fragmentation.[8]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

Detection: An electron multiplier or other detector measures the abundance of each ion,

generating the mass spectrum.[8]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques for the structural elucidation of phenyl propyl ether.
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Caption: Workflow for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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